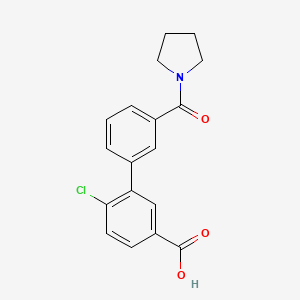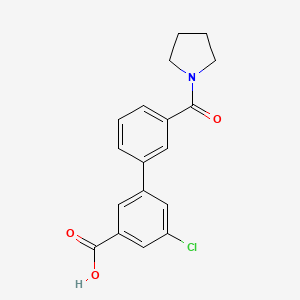
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (also known as 4-CPCB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 130-132°C. 4-CPCB is soluble in common organic solvents such as chloroform, acetone, and ethanol. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and food additives.
Aplicaciones Científicas De Investigación
4-CPCB has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various organic compounds, as well as to synthesize a variety of organic compounds, including pharmaceuticals, dyes, and food additives. 4-CPCB has also been used to study the effects of organic compounds on cells, as well as to study the effects of various drugs on cellular metabolism.
Mecanismo De Acción
4-CPCB is believed to act as a proton donor in the body, which helps to regulate the pH of cells. It is also believed to act as a chelating agent, which helps to bind and remove metals from the body. Additionally, 4-CPCB is believed to act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
4-CPCB has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 4-CPCB has been found to have antioxidant, cytotoxic, and anti-cancer properties. It has also been found to have neuroprotective and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-CPCB in laboratory experiments is its high purity (95%) and its ability to be easily synthesized. Additionally, 4-CPCB is relatively inexpensive and is readily available. However, there are some limitations to using 4-CPCB in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving 4-CPCB. These include further research into its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further research into its antioxidant, cytotoxic, and anti-cancer properties is warranted. Additionally, further research into its neuroprotective and anti-diabetic effects is needed. Finally, further research into its ability to bind and remove metals from the body is also needed.
Métodos De Síntesis
4-CPCB can be synthesized from the reaction of 4-chlorobenzoyl chloride and 3-pyrrolidinylcarbonylphenylbenzene in the presence of an acid catalyst. The reaction takes place in an aqueous solution of the catalyst, such as sulfuric acid, at a temperature of 80-100°C. The reaction produces 4-CPCB in a yield of 95%.
Propiedades
IUPAC Name |
4-chloro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-16-7-6-14(18(22)23)11-15(16)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZSJKJXWYNCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692114 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261936-34-8 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














